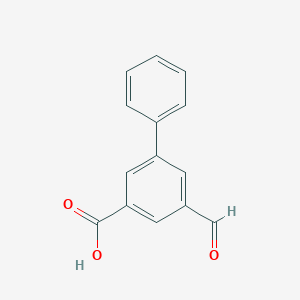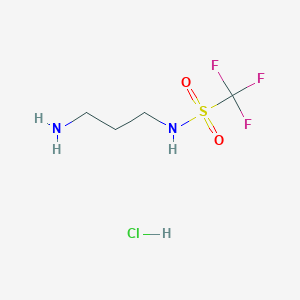
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine, a compound with a similar structure, is a dodecylamine substituted with 2 propylamine units. It is a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .
Synthesis Analysis
The synthesis of N-(3-aminopropyl)imidazole-based poly (ionic liquid) involves the modification of poly (styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole and benzyl chloride . Another method involves the reaction of imidazole with acrylonitrile to prepare N-cyanoethyl imidazole, which is then subjected to hydrogenation reduction reaction under the catalysis of Raney nickel .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in databases. For example, the molecular structure of N-(3-Aminopropyl)alanine, a related compound, is available in ChemSpider .Chemical Reactions Analysis
N-(3-aminopropyl)diethanolamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrochemiluminescence .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, include a boiling point of 182-184 °C, a density of 0.880, and solubility of 560g/L in organic solvents at 20 ℃ .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride and related compounds have been utilized in catalysis, particularly in the aminolysis of epoxides to produce β-amino alcohols. This process is noted for its high efficiency, stereoselectivity, and regioselectivity under mild conditions, using lanthanide triflates as catalysts (Chini et al., 1994).
Hydrophobization and Surface Modification
Research has developed synthetic routes to hydrophobic agents incorporating trifluoromethanesulfonamide functionalities. These agents, designed for potential hydrophobizing applications, demonstrate the versatility of trifluoromethanesulfonamide in modifying surface properties (Dyachenko et al., 2018).
Advanced Polymer Materials
The compound has found applications in the synthesis of advanced polymer materials, such as hydrophobically modified sulfobetaine copolymers. These materials exhibit promising antifouling properties and hemocompatibility due to their zwitterionic nature, combined with tailored hydrophobic components for enhanced performance (Woodfield et al., 2014).
Analytical and Preparative Chemistry
Trifluoromethanesulfonamide derivatives have been employed in analytical and preparative chemistry for selective reactions, such as the chemoselective deprotection of sulfonamides under acidic conditions. This approach offers a highly selective method for manipulating sulfonamide functional groups, crucial in synthetic organic chemistry (Javorskis & Orentas, 2017).
Environmental Applications
In environmental science, sulfonated thin-film composite nanofiltration membranes incorporating trifluoromethanesulfonamide functionalities have been developed for dye treatment. These membranes show improved water flux and dye rejection capabilities, highlighting the role of sulfonamide groups in enhancing separation processes (Liu et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Result of Action
Similar compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2O2S.ClH/c5-4(6,7)12(10,11)9-3-1-2-8;/h9H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDBOFQVHZZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
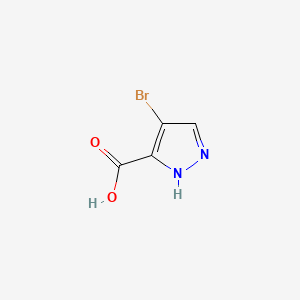
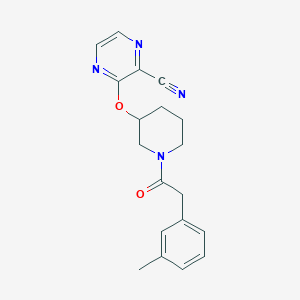
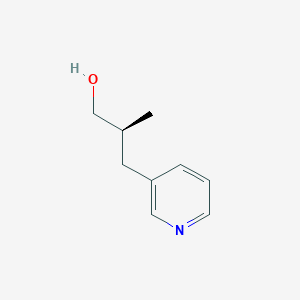


![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)
